molecular formula C22H43NO2 B081466 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol CAS No. 14466-51-4

2-Heptadecyl-4-methyl-2-oxazoline-4-methanol

Cat. No. B081466
CAS RN: 14466-51-4
M. Wt: 353.6 g/mol
InChI Key: RSDFPCQESXIWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptadecyl-4-methyl-2-oxazoline-4-methanol (HOMO) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HOMO is a member of the oxazoline family, which is a class of compounds that have a five-membered ring containing both nitrogen and oxygen atoms. HOMO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to bind to the cell membrane of bacteria and fungi, causing membrane destabilization and ultimately cell death.

Biochemical And Physiological Effects

2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its ease of synthesis, which makes it readily available for use in laboratory experiments. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its hydrophobic nature, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for the study of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. One area of research could focus on the development of novel antimicrobial agents based on the structure of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. Another area of research could focus on the use of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol as a corrosion inhibitor in industrial applications. Additionally, further research could be conducted to better understand the mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol involves the reaction of heptadecanal with hydroxylamine hydrochloride and acetic acid to form heptadecyl hydroxylamine. The heptadecyl hydroxylamine is then reacted with chloroacetic acid to form heptadecyl 2-chloroacetoxime, which is further reacted with methyl vinyl ketone to form 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol.

Scientific Research Applications

2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is in the development of antimicrobial agents. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been studied for its potential use as a corrosion inhibitor, as it has been shown to effectively inhibit the corrosion of metals in acidic environments.

properties

CAS RN

14466-51-4

Product Name

2-Heptadecyl-4-methyl-2-oxazoline-4-methanol

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

(2-heptadecyl-4-methyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h24H,3-20H2,1-2H3

InChI Key

RSDFPCQESXIWFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO

Other CAS RN

14466-51-4

Origin of Product

United States

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